molecular formula C7H5ClN2O3 B2726778 N-Hydroxy-2-nitrobenzimidoyl chloride CAS No. 35447-75-7

N-Hydroxy-2-nitrobenzimidoyl chloride

Cat. No.: B2726778
CAS No.: 35447-75-7
M. Wt: 200.58
InChI Key: SQHJGNRLAWHRNE-VQHVLOKHSA-N
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Description

N-Hydroxy-2-nitrobenzimidoyl chloride is an organic compound characterized by the presence of a nitro group, a hydroxyl group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-2-nitrobenzimidoyl chloride can be synthesized through several methods. One common synthetic route involves the nitrogen hydrogenation and chlorination of substituted benzaldehyde . The specific preparation steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as solvent-free synthesis and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-nitrobenzimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Hydroxy-2-nitrobenzimidoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling . Its molecular targets include enzymes and receptors that play crucial roles in these pathways .

Properties

IUPAC Name

(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJGNRLAWHRNE-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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